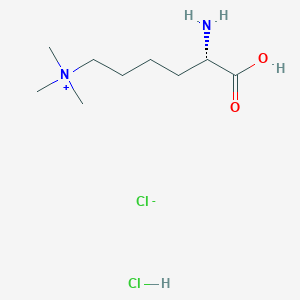![molecular formula C10H6ClFO2S B6309525 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-55-0](/img/structure/B6309525.png)
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C10H6ClFO2S . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester has been used in various scientific research applications, including in the study of drug metabolism, drug transporters, and drug-protein interactions. The compound has also been used to study the structure and function of proteins, as well as to study the interaction between drugs and proteins. Additionally, this compound has been used in the study of the regulation of gene expression and the regulation of signal transduction pathways.
Wirkmechanismus
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester has been shown to interact with various proteins and enzymes in the body, including cytochrome P450 (CYP) enzymes, drug transporters, and other proteins. The compound has been shown to interact with CYP enzymes by inhibiting their activity, resulting in the inhibition of drug metabolism and the inhibition of drug-protein interactions. The compound has also been shown to interact with drug transporters, resulting in the inhibition of drug absorption and the inhibition of drug-protein interactions. Additionally, this compound has been shown to interact with other proteins, resulting in the inhibition of gene expression and the inhibition of signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of CYP enzymes, resulting in the inhibition of drug metabolism and the inhibition of drug-protein interactions. The compound has also been shown to inhibit the activity of drug transporters, resulting in the inhibition of drug absorption and the inhibition of drug-protein interactions. Additionally, this compound has been shown to interact with other proteins, resulting in the inhibition of gene expression and the inhibition of signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester has several advantages and limitations for lab experiments. One advantage of using this compound is that it is relatively easy to synthesize and can be isolated in a relatively pure form. Additionally, the compound has been shown to interact with various proteins and enzymes, making it a useful tool for studying drug metabolism, drug transporters, and drug-protein interactions.
However, there are some limitations to using this compound for lab experiments. One limitation is that the compound is relatively unstable and can degrade over time. Additionally, the compound can be toxic to cells and may have other adverse effects on the body.
Zukünftige Richtungen
There are several potential future directions for 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester. One potential direction is to further study the compound’s interactions with various proteins and enzymes, such as CYP enzymes and drug transporters. Additionally, the compound could be further studied to determine its effects on gene expression and signal transduction pathways. Furthermore, the compound could be further studied to determine its potential therapeutic applications in the treatment of various diseases. Finally, the compound could be further studied to determine its potential applications in drug development and drug delivery.
Conclusion
In conclusion, this compound is an organic compound that has recently been synthesized in the laboratory and has shown potential applications in scientific research. This compound has been extensively studied and has been shown to have various biochemical and physiological effects. Additionally, the compound has been used in the study of drug metabolism, drug transporters, and drug-protein interactions. There are also several potential future directions for this compound, including further studying its interactions with various proteins and enzymes, its effects on gene expression and signal transduction pathways, and its potential therapeutic applications.
Synthesemethoden
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is synthesized by the reaction of 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid (7C6FBT-2C) with methyl ester. The reaction is carried out in a one-pot procedure, in which the 7C6FBT-2C is first dissolved in dimethyl sulfoxide (DMSO) and then reacted with methyl ester in the presence of a base catalyst such as triethylamine (TEA). The reaction is then quenched with acetic acid and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
methyl 7-chloro-6-fluoro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2S/c1-14-10(13)7-4-5-2-3-6(12)8(11)9(5)15-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZPCNUYPFFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)

![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)


![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309502.png)
![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309504.png)
![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309512.png)
![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)
![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309529.png)
![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309531.png)
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309543.png)